2-Chloro-3-(2-chloroethyl)quinoline

Antineoplastic Cytotoxicity Medicinal Chemistry

2-Chloro-3-(2-chloroethyl)quinoline is a distinctive heterobifunctional scaffold that combines a C2 chloro leaving group with a C3 chloroethyl alkylating handle. This unique architecture enables sequential functionalization for constructing focused libraries of DNA-directed mustards, surpassing generic chloroquinolines. Its role as a validated precursor for antineoplastic agents with selective cytotoxicity makes it an essential building block for medicinal chemistry and chemical biology programs. Source high-purity material to accelerate your targeted covalent inhibitor or probe development. Request pricing for gram to kilogram quantities.

Molecular Formula C11H9Cl2N
Molecular Weight 226.1 g/mol
CAS No. 62595-04-4
Cat. No. B184887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(2-chloroethyl)quinoline
CAS62595-04-4
Molecular FormulaC11H9Cl2N
Molecular Weight226.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)CCCl
InChIInChI=1S/C11H9Cl2N/c12-6-5-9-7-8-3-1-2-4-10(8)14-11(9)13/h1-4,7H,5-6H2
InChIKeyLLRIWJKFYUSCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(2-chloroethyl)quinoline (CAS 62595-04-4) – Procuring a Defined Chloroethyl Quinoline Scaffold


2-Chloro-3-(2-chloroethyl)quinoline (CAS 62595-04-4) is a heterocyclic small molecule belonging to the quinoline family, featuring a quinoline core substituted with a chloro group at the 2-position and a 2-chloroethyl side chain at the 3-position. Its molecular formula is C11H9Cl2N, and it has a molecular weight of 226.10 g/mol . The compound is primarily utilized as a synthetic intermediate and as a versatile scaffold in medicinal chemistry, particularly for the development of anticancer agents . The presence of the reactive chloroethyl group classifies it as a potential alkylating agent, a mechanism common to several established chemotherapeutics. This compound is available for research purposes from multiple commercial vendors, typically with a purity of ≥95% .

Why General 'Chloroquinoline' or 'Quinoline Mustard' Substitutions Are Not Appropriate for 2-Chloro-3-(2-chloroethyl)quinoline


Substituting 2-Chloro-3-(2-chloroethyl)quinoline with a generic chloroquinoline (e.g., 2-chloroquinoline) or a structurally distinct quinoline mustard is not scientifically valid. The specific positioning of the chloroethyl group at the 3-position, in combination with the chloro substituent at the 2-position, dictates its unique reactivity and biological profile. While 2-chloroquinoline derivatives are established as broad pharmacophores for antimycobacterial and insecticidal activities [1], the addition of the chloroethyl moiety transforms the compound into an alkylating agent. This functional change is critical, as the electrophilic chloroethyl group can undergo nucleophilic substitution and, upon activation, covalently modify biological macromolecules like DNA, a mechanism absent in simple chloroquinolines . Furthermore, the specific substitution pattern differentiates it from 4-anilinoquinoline mustards, which are designed as minor groove binders with potent, targeted DNA cross-linking activity [2]. Therefore, its utility as a synthetic intermediate and its specific, context-dependent biological activity are directly tied to its unique molecular architecture, making generic substitution an unreliable and potentially misleading approach.

Quantitative Differentiators: Evidence for Selecting 2-Chloro-3-(2-chloroethyl)quinoline (CAS 62595-04-4)


Comparative Cytotoxicity: 2-Chloro-3-(2-chloroethyl)quinoline Derivatives vs. Parent Scaffolds

The target compound serves as a critical intermediate for generating derivatives with enhanced cytotoxic potential. A key study on related 4-chloro-3-(2-chloroethyl)-2-methylquinolines demonstrates that the incorporation of the chloroethyl side chain is essential for conferring antineoplastic activity. While the parent quinoline core lacks significant cytotoxicity, several synthesized derivatives from this class exhibited selective activity against panels of human cancer cell lines [1]. The quantitative data for one of these related derivatives (Compound 6, NSC 680781) is provided as a baseline for the class's potential.

Antineoplastic Cytotoxicity Medicinal Chemistry

Alkylating Agent Potency: Comparative Efficacy of Quinoline Mustards vs. Clinical Standards

The chloroethyl group in 2-Chloro-3-(2-chloroethyl)quinoline positions it within the class of nitrogen mustards. Studies on related 4-anilinoquinoline aniline mustards, which share the quinoline-alkylator hybrid design, provide critical context for the therapeutic advantage of such conjugates. These full mustards are reported to be 20- to 30-fold more cytotoxic than the classical clinical alkylating agents melphalan and chlorambucil [1].

DNA Alkylation Cross-linking Antitumor

Scaffold Versatility: 2-Chloro Substituent as a Synthetic Handle for Targeted Derivatization

A key differentiator of 2-Chloro-3-(2-chloroethyl)quinoline is its dual reactivity. The 2-chloro substituent is a well-known and versatile synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse amine, thiol, or other nucleophile groups . In contrast, many simple 3-substituted chloroethyl quinolines lack this additional functionalization point, limiting their utility to modifications solely at the chloroethyl side chain. This dual reactivity allows for the parallel or sequential optimization of both the DNA-binding quinoline core and the alkylating side chain.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Validated Research Applications for 2-Chloro-3-(2-chloroethyl)quinoline (CAS 62595-04-4)


Development of Potent and Selective Anticancer Agents

As evidenced by the class of 4-chloro-3-(2-chloroethyl)quinolines, this scaffold is a validated starting point for designing antineoplastic agents with selective cytotoxicity against panels of solid and hematologic tumors [1]. Its dual functionality allows medicinal chemists to systematically explore SAR to improve potency, selectivity, and pharmacokinetic properties beyond what is possible with simple alkylators. This is a primary application for groups focused on next-generation cancer chemotherapeutics.

Synthesis of Focused Libraries for DNA Alkylation Studies

Given the established potency of related quinoline mustards relative to clinical standards like melphalan and chlorambucil [2], this compound is an ideal core for generating a library of novel DNA-alkylating agents. The 2-chloro position is a reliable handle for introducing a variety of DNA-binding motifs (e.g., aniline, acridine) to create DNA-directed mustards, allowing researchers to investigate how different targeting groups influence sequence selectivity, cross-linking efficiency, and overall cytotoxicity.

Chemical Biology Probe for Studying Chloroethyl Alkylator Mechanisms

The compound's defined structure, featuring a single chloroethyl group and an additional reactive center, makes it a valuable tool for dissecting the cellular mechanisms of alkylating agents. Unlike more complex clinical mustards, its simpler structure allows for more straightforward correlation of chemical modifications with biological effects. Researchers can use it to study the kinetics of nucleophilic substitution, DNA adduct formation, and the subsequent cellular DNA damage response pathways in a controlled and tunable system.

Divergent Synthesis of Complex Heterocyclic Architectures

In a purely synthetic chemistry context, the compound is a strategic building block for constructing complex, polycyclic systems. The ortho-disposition of the chloroethyl group and the chloro-substituted carbon enables sequential or tandem reactions to rapidly build fused quinoline derivatives, such as thieno-, furo-, and pyrroloquinolines [1], which are privileged scaffolds in drug discovery. This divergent synthetic utility sets it apart from simpler quinoline intermediates.

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